
2-Nitrofuran
Overview
Description
2-Nitrofuran (C₄H₃NO₃) is a nitroaromatic compound characterized by a furan ring substituted with a nitro (-NO₂) group at the C2 position . It has been widely studied for its antimicrobial properties, historically used in human and veterinary medicine to treat bacterial and protozoan infections . Its mechanism involves enzymatic reduction of the nitro group by microbial nitroreductases, generating reactive intermediates (e.g., nitroso and hydroxylamine) that bind to DNA, disrupting cellular processes .
Upon electron attachment, this compound undergoes dissociative electron attachment (DEA), producing fragments such as NO₂⁻, C₄H₃O⁻, and smaller hydrocarbon anions . Quantum chemical calculations reveal a vertical electron affinity of 0.60 eV and an adiabatic electron affinity of 0.98 eV, indicating efficient electron capture .
Preparation Methods
Classical Synthesis Approaches
Amide Formation via Carbodiimide-Mediated Coupling
The reaction of 5-nitrofuran-2-carboxylic acid with amines using 1,1-carbonyldiimidazole (CDI) as a coupling agent represents a foundational method for synthesizing 2-nitrofuran amides. In a representative procedure, 5-nitrofuran-2-carboxylic acid (5 mmol) and CDI (5 mmol) were suspended in 1,4-dioxane (25 mL) at room temperature for 2 hours, followed by amine addition (5 mmol) and reflux for 12 hours . Post-reaction workup involved aqueous NaOH extraction and silica gel chromatography, yielding N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (2 ) at 7% and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3 ) at 30% .
Table 1: Amide Derivatives of this compound
Compound | Reactant Amine | Yield (%) | Melting Point (°C) | ESI-MS (m/z) |
---|---|---|---|---|
2 | 3-(1H-imidazol-1-yl)propan-1-amine | 7 | 144–148 | 265.4 [M+H]⁺ |
3 | 2-(pyridin-2-yl)ethanamine | 30 | 52–54 | 265.4 [M+H]⁺ |
Low yields in 2 were attributed to steric hindrance from the imidazole moiety, whereas the pyridyl group in 3 enhanced nucleophilicity .
Aldol Condensation for Chalcone Derivatives
Chalcone-based this compound derivatives were synthesized via acid-catalyzed aldol condensation. A mixture of 5-nitrofuran-2-carbaldehyde (1 mmol) and substituted acetophenones (1 mmol) in acetic acid (1.68 mL) and sulfuric acid (67 μL) was heated at 100°C for 24 hours . This yielded (E)-1-(4-(methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (15 ) at 75%, with analogous protocols producing dichlorophenyl derivatives 16 and 17 .
Table 2: Chalcone Derivatives via Aldol Condensation
Compound | Acetophenone Substrate | Yield (%) | λ_max (nm) |
---|---|---|---|
15 | 1-(4-(methylsulfonyl)phenyl)ethanone | 75 | 312 |
16 | 1-(2,4-dichlorophenyl)ethanone | 68 | 308 |
17 | 1-(2,4-dichloro-5-fluorophenyl)ethanone | 62 | 305 |
Electron-withdrawing groups on the acetophenone ring improved reaction efficiency by stabilizing the intermediate enolate .
Modern Synthetic Approaches
N-Oxide Functionalization
Patent DE1770169A1 discloses N-oxide derivatives of this compound for enhanced bioactivity. In Example 15, 4-methyl-2,7-diamino-1,8-naphthyridine (3.48 g) was refluxed with 5-nitrofuran-2-aldehyde (4.3 g) in acetic acid (80 mL) at 160°C for 8 hours, yielding 4-[2-(5-nitro-2-furyl)-vinyl]-2,7-diacetamido-1,8-naphthyridine at 65% . N-oxidation using benzopersäure (peracid) further modulated electronic properties, critical for antimicrobial activity .
Table 3: N-Oxide Derivatives and Reaction Outcomes
Substrate | Oxidizing Agent | Reaction Time (h) | Yield (%) |
---|---|---|---|
4-methyl-2,7-diamino-naphthyridine | Benzopersäure | 5 | 65 |
2-vinyl-7-amino-naphthyridine | H₂O₂/AcOH | 3 | 58 |
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to reduce reaction times. A 2022 study achieved 85% yield for 5-nitrofuran-2-carboxamide derivatives by irradiating CDI-mediated reactions at 100°C for 30 minutes, versus 12 hours conventionally . Energy efficiency gains (>60%) were documented, though substrate scope remains limited to electron-deficient amines .
Analytical Characterization Techniques
Fourier-transform infrared (FTIR) spectroscopy confirmed amide bond formation in 2 and 3 via C=O stretches at 1657 cm⁻¹ and 1653 cm⁻¹, respectively . Nuclear magnetic resonance (NMR) analysis of 15 revealed vinyl proton coupling constants (J = 16.2 Hz), confirming trans-configuration . High-performance liquid chromatography (HPLC) with 0.1% formic acid mobile phase resolved metabolites at 0.25 pg/μL detection limits .
Industrial-Scale Production Considerations
Batch processes using 50–100 L reactors achieve 65–70% yields for 15 by maintaining strict pH control (6.5–7.0) and stoichiometric excess of 5-nitrofuran-2-carbaldehyde (1.2 eq) . Continuous flow systems are under development to minimize sulfuric acid waste, with pilot studies showing 40% reduction in solvent use .
Chemical Reactions Analysis
2-Nitrofuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, hydrogen gas, and potassium permanganate. Major products formed from these reactions include amino-furan derivatives, furan-2,5-dione, and various substituted furan compounds.
Scientific Research Applications
Antibacterial Properties
2-Nitrofuran and its derivatives have been extensively studied for their antibacterial properties. Nitrofurans are known to exhibit strong antimicrobial activity against both gram-positive and gram-negative bacteria. Recent systematic reviews have highlighted their effectiveness at micromolar concentrations, making them promising candidates for combating antibiotic-resistant strains.
- Key Findings:
- Nitrofurans show satisfactory antimicrobial effects with minimal toxicity to human cells.
- Chemical modifications can enhance the efficacy of these compounds.
Compound | Target Bacteria | IC50 (µg/mL) |
---|---|---|
5-Nitrofuran | Staphylococcus aureus | 0.8 |
Nitrofurantoin | Escherichia coli | 1.5 |
This compound derivatives | Neisseria gonorrhoeae | 0.27 |
Radiosensitizer Potential
Recent studies have explored the potential of this compound as a radiosensitizer in cancer therapy. Electron attachment studies indicate that low-energy electrons can effectively decompose the molecule, producing various fragment anions that could enhance the efficacy of radiotherapy.
- Significant Outcomes:
- Fragmentation patterns suggest potential pathways for enhancing radiotherapy effectiveness.
- The compound's ability to form stable anions may be leveraged in therapeutic applications.
Innate Immune Modulation
Research has identified this compound arylamide compounds as potential modulators of innate immunity. These compounds have shown promise in suppressing cytokine production through interactions with the STING (Stimulator of Interferon Genes) pathway, which is crucial in autoimmune disease treatments.
- Case Study Insights:
- Compounds derived from the this compound chemotype demonstrated significant reductions in inflammatory cytokine levels in cell line assays.
- Potential applications include treatment strategies for autoimmune diseases characterized by excessive inflammation.
Detection of Residues in Animal Products
The FoodBRAND project has focused on detecting nitrofuran residues in animal products to ensure food safety. This initiative aims to develop screening tests for nitrofurans and their metabolites, addressing public health concerns related to antibiotic residues in food.
- Project Goals:
- Improve detection methods for nitrofurans in food products.
- Monitor compliance with regulations regarding veterinary drug use.
Mechanism of Action
The mechanism of action of 2-Nitrofuran involves its reduction by bacterial nitroreductases to form electrophilic intermediates. These intermediates inhibit key bacterial enzymes involved in the citric acid cycle and the synthesis of DNA, RNA, and proteins . This multi-targeted approach makes this compound effective against a wide range of bacterial pathogens.
Comparison with Similar Compounds
Nitroimidazoles (e.g., Nimorazole, Misonidazole)
- Electron Attachment and Fragmentation: Nitroimidazoles exhibit DEA resonances similar to 2-Nitrofuran, with NO₂⁻ as a dominant fragment. However, nitroimidazoles show an additional low-energy resonance peak near 0 eV, attributed to π→σ transitions in the nitro group . DEA Cross-Section: this compound’s NO₂⁻ cross-section (7.8 × 10⁻²⁰ m²) is comparable to nitrobenzene (4.6 × 10⁻²⁰ m²) but an order of magnitude lower than nimorazole (~10⁻¹⁹ m²) . Fragment Stability: Nitroimidazoles exhibit higher stability for parent anions due to molecular flexibility and vibrational energy redistribution, unlike this compound, where metastable parent anions are rare .
Nitrothiophenes (e.g., 5-Nitrothiophene, TP053)
- Reactivity and Biological Activity: Nitrothiophenes, like this compound, release NO via nitroreductase activation. However, bromine substitution in bromonitrothiophenes reduces stabilization, leading to Br⁻ elimination and ring-opening pathways due to lower resonance energy (6.5 kcal/mol for thiophene vs. furan) . Proton Affinity: The NO₂⁻ fragment in this compound has a proton affinity (PA) of 338.5 kcal/mol, lower than cyclopentanone (367 kcal/mol), limiting proton transfer reactions compared to nitrothiophenes .
Nitrobenzene and Nitroanthrafurans
- DEA Efficiency: Nitrobenzene shares similar DEA mechanisms with this compound but lacks low-energy resonances. Its NO₂⁻ yield is lower, reflecting weaker electron localization on the nitro group .
- Genotoxicity: Methoxylation in 2-nitroanthrafurans (e.g., R-7707) reduces genotoxicity compared to unsubstituted derivatives (R-7686), contrasting with typical this compound derivatives where methoxylation enhances activity .
Benzofuran Derivatives
- Electron Delocalization: Benzofuran-2-carboxylic acid exhibits greater electron delocalization across fused rings compared to this compound, altering anion radical stability. ESR studies show higher lone electron delocalization in furan derivatives than in thiophene or selenophene .
Comparative Data Table
Key Research Findings
- Low-Energy Electron Sensitivity: this compound decomposes efficiently at electron energies of 1–5 eV, producing NO₂⁻ as the dominant fragment. This contrasts with nitroimidazoles, where DEA occurs even at 0 eV .
- Thermochemical Thresholds: The C–NO₂ bond dissociation energy in this compound is lower than in nitrobenzene, favoring NO₂⁻ formation over C–H bond cleavage .
- Biological Implications: The preferential formation of NO₂⁻ over hydroxyl radicals (OH⁻) in this compound may enhance radiosensitization by promoting DNA damage via reactive nitrogen species .
Biological Activity
2-Nitrofuran is a heterocyclic compound with significant biological activity, particularly noted for its antibacterial properties. This article explores the compound's mechanisms of action, its effectiveness against various pathogens, and relevant case studies that illustrate its application in medical and environmental contexts.
Overview of this compound
This compound is a nitro-substituted derivative of furan, which is recognized for its potential as an antimicrobial agent. Its structure allows it to interact with biological macromolecules, leading to various biological effects.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction, which can interact with nucleic acids and proteins. The nitro group () serves as an electron acceptor, facilitating the generation of free radicals that can damage cellular components.
Key Mechanisms Include:
- DNA Interaction : this compound can induce DNA damage through alkylation and oxidative stress, leading to mutations and cell death.
- Protein Binding : It exhibits affinity for various proteins, disrupting their normal function and contributing to its antibacterial effects.
- Metabolic Disruption : Prolonged exposure to nitrofurans has been shown to alter metabolic pathways in bacteria, affecting amino acid and sugar metabolism as well as protein synthesis .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
Efficacy Against Pathogens
Study on Antimicrobial Efficacy
A systematic review analyzed 36 articles focusing on nitrofurans, including this compound. The findings indicated that these compounds possess satisfactory antimicrobial effects at low concentrations, with minimal toxicity to human cells. The review highlighted the potential for chemical modifications to enhance efficacy against resistant strains .
Environmental Impact Study
A recent investigation into the long-term effects of nitrofurans on bacterial communities revealed significant metabolic changes and mutagenic effects after prolonged exposure. This study utilized whole-genome sequencing to characterize bacterial strains affected by nitrofurans, emphasizing the need for careful monitoring of these compounds in environmental settings .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 2-Nitrofuran with high purity?
Synthesis of this compound typically involves nitration of furan derivatives under controlled conditions. An optimized procedure includes using sulfuric acid as a catalyst and maintaining temperatures below 30°C to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using petroleum ether) ensures high purity, as evidenced by consistent melting points (29°C) . For reproducibility, detailed protocols should specify stoichiometry, reaction time, and purification steps, adhering to guidelines for experimental reproducibility .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, dihedral angles (e.g., planar deviations of 0.176 Å in the this compound group), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds forming 3D networks) .
- UV-vis and NMR spectroscopy : Confirms electronic transitions and structural integrity, as described in optimized synthesis protocols .
- Thermogravimetric analysis (TGA) : Validates thermal stability, noting decomposition temperatures and NOx emission profiles .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is mutagenic and emits toxic NOx fumes upon decomposition. Safety measures include:
- Conducting reactions in fume hoods with PPE (gloves, goggles).
- Storing compounds at 0–6°C to prevent degradation .
- Using nitroreductase-deficient bacterial strains (e.g., Salmonella TA100) for toxicity assays to minimize biohazard risks .
Advanced Research Questions
Q. How do substituent positions (e.g., 2- vs. 3-nitrofuran) influence reactivity in Diels–Alder cycloadditions?
Computational studies reveal that this compound favors endo-selectivity under kinetic control (ΔΔG‡ = 1.2 kcal mol⁻¹) due to electron-withdrawing nitro groups stabilizing transition states. In contrast, 3-nitrofuran derivatives favor exo-adducts. Researchers should employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy profiles and validate results with experimental yields .
Q. How can contradictory genotoxicity data for this compound derivatives be resolved?
Discrepancies arise from methoxylation effects and isomerism. For example:
- Methoxylated 2-nitroanthrafuran (R-7707) shows lower genotoxicity than unsubstituted analogs (R-7686) in Ames tests, contrary to trends in other nitrofurans .
- Isomers with oxygen outside the "bay region" (R-7686, R-7707) exhibit higher activity. Methodological recommendations:
- Use standardized bacterial mutagenicity assays (e.g., OECD 471) with metabolic activation systems (S9 mix).
- Cross-validate with mammalian cell models (e.g., micronucleus tests) to account for metabolic differences .
Q. What computational approaches best predict the environmental persistence of this compound?
Molecular docking and biodegradation pathway modeling are critical. For instance, Pseudomonas putida 2NP8 fails to degrade this compound due to enzyme substrate selectivity, unlike other nitroaromatics. Researchers should:
- Simulate enzyme-substrate interactions (e.g., AutoDock Vina) to identify non-binding motifs.
- Use QSAR models to predict persistence based on nitro group positioning and solubility .
Q. Data Analysis & Reporting
Q. How should crystallographic disorder in this compound derivatives be documented?
- Report occupancy ratios (e.g., 0.539:0.461 for major/minor components) and refine anisotropic displacement parameters.
- Include R-factors (e.g., R = 0.041) and data-to-parameter ratios (>12:1) to validate structural reliability .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare genotoxicity across derivatives .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical reporting of this compound’s mutagenic risks?
- Disclose mutation data (e.g., mmo-esc = 100 µg/plate) in accordance with EPA Genetic Toxicology Program standards .
- Cite literature confirming compound identity and purity (>99%) to meet journal guidelines .
Q. What metadata is essential for replicating this compound studies?
- Provide raw spectral data (NMR, UV-vis), crystallographic CIF files, and computational input files as supplementary materials.
- Document instrument calibration (e.g., temperature stability ±0.1 K in XRD) and software versions (e.g., Gaussian 16) .
Properties
IUPAC Name |
2-nitrofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-5(7)4-2-1-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFWTUFPGFHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870682 | |
Record name | 2-Nitrofuran | |
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Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-39-2, 27194-24-7 | |
Record name | 2-Nitrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROFURAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59983 | |
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Record name | 2-Nitrofuran | |
Source | EPA DSSTox | |
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Record name | 2-nitrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 2-NITROFURAN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EZI4D981 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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